2,3-二氨基琥珀酸

描述

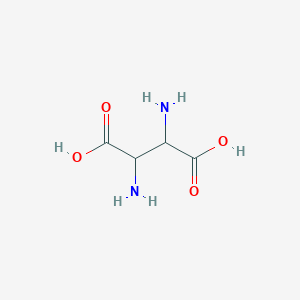

2,3-Diaminosuccinic acid, also known as meso-2,3-Diaminosuccinic acid, is an amino acid with the empirical formula C4H8N2O4 and a molecular weight of 148.12 . It is typically found in the form of a white powder .

Synthesis Analysis

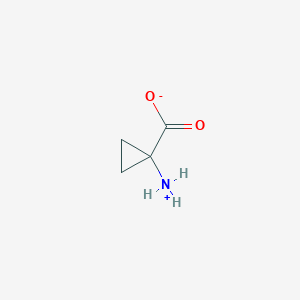

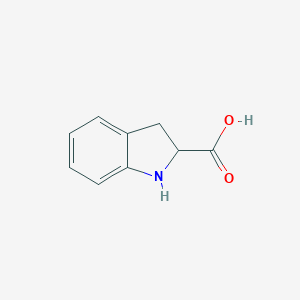

The synthesis of 2,3-Diaminosuccinic acid can be achieved by treating malic acid with hydrochloric acid . Another method involves a Rh-catalyzed hydrogenation of heteromeric olefinic glycine dimers, which provides an efficient route to diastereomerically pure, orthogonally protected diaminosuccinic acid derivatives .Molecular Structure Analysis

The molecular structure of 2,3-Diaminosuccinic acid is represented by the SMILES stringNC(C(N)C(O)=O)C(O)=O . Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Diaminosuccinic acid are not detailed in the search results, it’s worth noting that this compound can be used in solution phase peptide synthesis .Physical And Chemical Properties Analysis

2,3-Diaminosuccinic acid is a white powder suitable for solution phase peptide synthesis . It has a molecular weight of 148.12 .科学研究应用

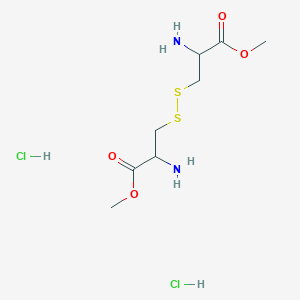

肽化学:Riemer 等人(2004 年)讨论了 2,3-二氨基琥珀酸在肽化学中的用途,特别是将这种非蛋白二氨基二酸作为胱氨酸替代物掺入肽结构中(Riemer, Bayer, Schmitt, & Kessler, 2004)。

微生物生长:Suzuki、Makishima 和 Suzuki(1956 年)发现,Micrococcus ureae 可以使用外消旋 2,3-二氨基琥珀酸作为唯一的氮源生长,表明其在微生物营养中的潜在作用(Suzuki, Makishima, & Suzuki, 1956)。

生物化学:Rinaldi 等人(2005 年)发现,2,3-二氨基琥珀酸是牛肾 D-天冬氨酸氧化酶的底物,该酶参与氧化脱氨基(Rinaldi, Pellegrini, Crifó, & De Marco, 2005)。

手性助剂的合成:Serizawa、Ukaji 和 Inomata(2006 年)合成了新型 N-磺酰化 2,3-二氨基琥珀酸型手性助剂,用于不对称环加成反应(Serizawa, Ukaji, & Inomata, 2006)。

与金属络合:Yoshikawa 和 Yamasaki(1967 年)研究了铜和镍与内消旋和外消旋 2,3-二氨基琥珀酸的配合物,揭示了配位化学的见解(Yoshikawa & Yamasaki, 1967)。

催化:Muñiz、Almodóvar、Streuff 和 Nieger(2006 年)证明,2,3-二氨基琥珀酸可用于生成锇-二胺螯合物,这是烯烃氨基羟基化的有效催化剂(Muñiz, Almodóvar, Streuff, & Nieger, 2006)。

药物化学:Matilla 等人(1994 年)探索了 2,3-二氨基琥珀酸在形成顺式二氯-钯(II)配合物中的用途,该配合物在药物化学中具有潜在应用,包括 DNA 结合和抗肿瘤研究(Matilla, Tercero, Dung, Viossat, Perez, Alonso, Martin-Ramos, & Niclós-Gutiérrez, 1994)。

安全和危害

2,3-Diaminosuccinic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

While specific future directions for 2,3-Diaminosuccinic acid are not detailed in the search results, it’s worth noting that this compound has been used in the synthesis of other compounds. For example, it has been used as a precursor for the production of rutin, a flavonoid obtained from natural sources .

属性

IUPAC Name |

2,3-diaminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNYNCTUBKSHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

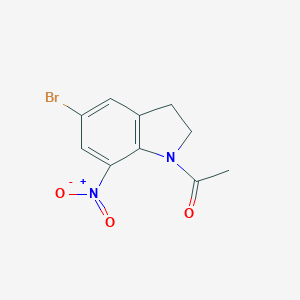

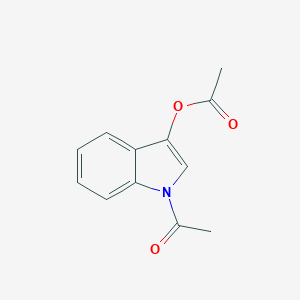

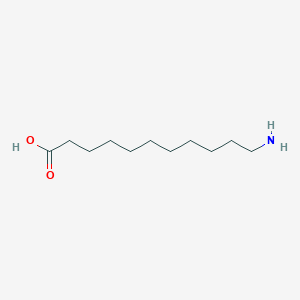

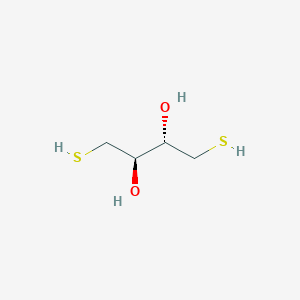

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)